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These application notes provide detailed protocols and background information for the
successful cloning and heterologous expression of the Mildiomycin biosynthetic gene cluster
(BGC). Mildiomycin is a peptidyl-nucleoside antibiotic with potent antifungal activity, originally
isolated from Streptoverticillium remofaciens. The cloning of its BGC is a critical step for yield
improvement, biosynthetic pathway engineering, and the generation of novel analogs.

Overview of Mildiomycin BGC Cloning Strategies

The Mildiomycin (MIL) BGC from Streptoverticillium remofaciens ZJU5119 has been
successfully cloned and expressed in Streptomyces lividans 1326.[1] The cluster is
approximately 20 kb and contains 16-17 essential genes for biosynthesis.[2][3] The primary
method used for its initial cloning was the construction and screening of a cosmid library.[2][4]
However, several modern techniques for large BGC cloning are applicable and offer more
targeted and efficient workflows.

This document outlines three primary approaches:

e Cosmid Library Construction and Screening: The traditional and originally successful
method.

o Transformation-Associated Recombination (TAR) Cloning: A powerful in vivo method for
capturing large DNA fragments in yeast.
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o CRISPR-Cas9 Assisted Targeting of Chromosome (CATCH): An efficient in vitro method for
the direct cloning of large genomic regions.

Quantitative Data Summary

While specific quantitative data for the initial Mildiomycin BGC cloning is not extensively

detailed in the primary literature, the following table provides representative data for the cloning

of large BGCs using the described techniques. This data is intended to provide a benchmark

for expected efficiencies.

Technique

Vector System

Insert Size (kb)

Cloning
Efficiency

Reference

Not specified,

Cosmid Library pJTU2554 ~20 (Mildiomycin  required
Screening (Cosmid) BGC) screening of
~2000 clones
pCAPO01/pCAPO3 0.1% - 2% (can
) (Yeast-E. coli- be improved with
TAR Cloning 30 - 67
Streptomyces counter-
shuttle) selection)
CATCH BAC vectors 32-78 ~12%
CAT-FISHING
(CRISPR/Cas12 BAC vectors 87 - 145 <1% - 4%

a)

Experimental Protocols
Protocol 1: Cosmid Library Construction and Screening
(Original Method)

This protocol is based on the method used for the initial cloning of the Mildiomycin BGC.

I. Preparation of High-Molecular-Weight Genomic DNA from S. remofaciens

e Inoculate a 50 mL liquid culture of S. remofaciens and grow to the late-logarithmic phase.
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e Harvest mycelia by centrifugation at 5,000 x g for 10 minutes.
e Wash the mycelia twice with sterile 10.3% sucrose solution.

o Resuspend the mycelial pellet in 10 mL of TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
containing 2 mg/mL lysozyme.

 Incubate at 37°C for 1 hour with gentle shaking to generate protoplasts.

e Add 1 mL of 10% SDS and 50 pL of Proteinase K (20 mg/mL) and incubate at 55°C for 2
hours to lyse the cells.

o Perform phenol-chloroform extractions until the aqueous phase is clear, followed by a final
extraction with chloroform.

» Precipitate the genomic DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5
volumes of ice-cold ethanol.

o Spool the high-molecular-weight DNA onto a sterile glass rod, wash with 70% ethanol, and
air-dry briefly.

o Resuspend the DNA in TE buffer.
[I. Partial Digestion of Genomic DNA and Size Selection

e Perform a series of pilot digestions with Sau3Al to determine the optimal enzyme
concentration and incubation time to yield fragments predominantly in the 20-40 kb range.

e Scale up the digestion and run the digested DNA on a 0.8% agarose gel.

o Excise the gel slice corresponding to the 20-40 kb size range and purify the DNA using a gel
extraction Kkit.

[l. Ligation into Cosmid Vector and Packaging

 Ligate the size-selected genomic DNA fragments into the BamHlI site of a suitable cosmid
vector, such as pJTU2554.
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o Use a commercial lambda phage packaging extract to package the recombinant cosmids.

e Transduce E. coli host cells (e.g., DH5a) with the packaged cosmids and select for antibiotic
resistance conferred by the cosmid vector.

IV. Library Screening
o Plate the transduced E. coli on selective agar plates to generate a library of colonies.

o Screen the library by colony hybridization using a labeled DNA probe specific to a gene
within the Mildiomycin BGC (e.g., a homolog of a known nucleoside antibiotic biosynthesis
gene like blsM).

« |solate plasmid DNA from positive clones and confirm the presence of the Mildiomycin BGC
by restriction digestion and sequencing.

V. Heterologous Expression in S. lividans 1326

Introduce the confirmed cosmid containing the Mildiomycin BGC into S. lividans 1326 via
protoplast transformation or intergeneric conjugation from an E. coli donor strain.

Select for exconjugants or transformants using appropriate antibiotics.

Cultivate the recombinant S. lividans strain under suitable fermentation conditions.

Analyze the culture supernatant for the production of Mildiomycin using HPLC-MS.

Protocol 2: Transformation-Associated Recombination
(TAR) Cloning

This protocol provides a more targeted approach for capturing the Mildiomycin BGC.
I. Design and Construction of the TAR Vector

e Select a suitable TAR cloning vector that can shuttle between yeast, E. coli, and
Streptomyces (e.g., pPCAPO1 or a derivative).
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Amplify two ~500 bp homology arms corresponding to the regions immediately upstream and
downstream of the Mildiomycin BGC from S. remofaciens genomic DNA.

Clone the two homology arms into the TAR vector, flanking a selectable marker for yeast
(e.g., TRP1).

Linearize the resulting TAR vector between the two homology arms using a unique restriction
enzyme.

. Yeast Spheroplast Transformation

Prepare competent yeast spheroplasts from a suitable Saccharomyces cerevisiae strain
(e.g., VL6-48).

Co-transform the linearized TAR vector and high-molecular-weight genomic DNA from S.
remofaciens into the yeast spheroplasts.

Plate the transformation mixture on a selective medium lacking the nutrient corresponding to
the selectable marker on the TAR vector (e.g., tryptophan-deficient medium for a TRP1
marker).

l1l. Identification of Positive Clones and Plasmid Rescue

Isolate total DNA from yeast colonies that grow on the selective medium.

Transform the isolated DNA into E. coli to rescue the circular plasmid containing the captured
Mildiomycin BGC.

Screen E. coli transformants by PCR using primers specific to the Mildiomycin BGC to
identify positive clones.

Confirm the integrity of the cloned BGC by restriction analysis and sequencing.

IV. Heterologous Expression

Proceed with the heterologous expression in S. lividans 1326 as described in Protocol 1,
Step V.
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Protocol 3: CRISPR-Cas9 Assisted Targeting of
Chromosome (CATCH)

This protocol offers a highly efficient in vitro method for direct BGC cloning.
I. Preparation of Genomic DNA Plugs
o Embed S. remofaciens cells in low-melting-point agarose to create plugs.

» Treat the plugs with lysozyme and Proteinase K to lyse the cells and release the genomic
DNA in situ, minimizing shearing.

II. In Vitro Cas9 Digestion

e Design two single-guide RNAs (sgRNAs) that target the regions immediately flanking the
Mildiomycin BGC.

¢ Incubate the genomic DNA plugs with purified Cas9 nuclease and the two sgRNASs to excise
the BGC from the chromosome.

[ll. Ligation and Transformation

o Purify the excised Mildiomycin BGC from the agarose plug by PFGE or other suitable
methods.

 Ligate the purified BGC into a linearized bacterial artificial chromosome (BAC) or other
suitable high-capacity vector using Gibson assembly or standard ligation.

o Transform the ligation mixture into a suitable E. coli host.

IV. Screening and Heterologous Expression

» Screen the E. coli transformants by PCR for the presence of the Mildiomycin BGC.
o Confirm the integrity of the cloned BGC.

 Introduce the BAC containing the Mildiomycin BGC into S. lividans 1326 for heterologous
expression as described in Protocol 1, Step V.
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Caption: General workflow for cloning the Mildiomycin BGC.
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Caption: Logical flow of TAR cloning for the Mildiomycin BGC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/publication/228104828_Analysis_of_the_Mildiomycin_Biosynthesis_Gene_Cluster_in_Streptoverticillum_remofaciens_ZJU5119_and_Characterization_of_MilC_a_Hydroxymethyl_cytosyl-glucuronic_Acid_Synthase
https://pubmed.ncbi.nlm.nih.gov/18412191/
https://pubmed.ncbi.nlm.nih.gov/18412191/
https://pubmed.ncbi.nlm.nih.gov/18412191/
https://www.benchchem.com/product/b1240907#techniques-for-cloning-the-mildiomycin-biosynthetic-gene-cluster
https://www.benchchem.com/product/b1240907#techniques-for-cloning-the-mildiomycin-biosynthetic-gene-cluster
https://www.benchchem.com/product/b1240907#techniques-for-cloning-the-mildiomycin-biosynthetic-gene-cluster
https://www.benchchem.com/product/b1240907#techniques-for-cloning-the-mildiomycin-biosynthetic-gene-cluster
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1240907?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

